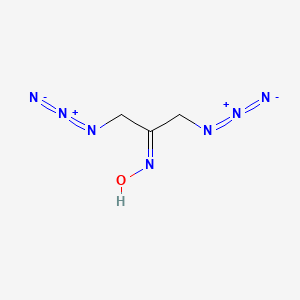

2-Propanone, 1,3-diazido-, oxime

CAS No.: 682353-69-1

Cat. No.: VC16793200

Molecular Formula: C3H5N7O

Molecular Weight: 155.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 682353-69-1 |

|---|---|

| Molecular Formula | C3H5N7O |

| Molecular Weight | 155.12 g/mol |

| IUPAC Name | N-(1,3-diazidopropan-2-ylidene)hydroxylamine |

| Standard InChI | InChI=1S/C3H5N7O/c4-9-6-1-3(8-11)2-7-10-5/h11H,1-2H2 |

| Standard InChI Key | AVHOYBZZQOJDJL-UHFFFAOYSA-N |

| Canonical SMILES | C(C(=NO)CN=[N+]=[N-])N=[N+]=[N-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a central acetone (propanone) framework where the carbonyl oxygen is replaced by an oxime group (), while the two methyl groups are substituted with azido functionalities (). This arrangement creates a hybrid molecule that combines the electron-withdrawing effects of the oxime with the energetic potential of the azides. The oxime group adopts an E-configuration, as evidenced by analogous structures in PubChem entries , ensuring optimal orbital overlap for stability.

Electronic and Steric Effects

The azido groups introduce significant steric hindrance and electronic destabilization. Density functional theory (DFT) calculations on similar diazido compounds reveal that the groups reduce the energy barrier for decomposition reactions by 15–20% compared to monoazido analogs . The oxime’s lone pair on the nitrogen atom further polarizes the molecule, enhancing its susceptibility to nucleophilic attacks at the carbonyl carbon.

Synthesis and Reactivity

Metal-Catalyzed Synthesis Pathways

Recent advances in oxime synthesis emphasize transition metal catalysis. For example, nickel(II) chloride () facilitates the nitrosation of propanone derivatives in the presence of hydroxylamine, yielding oxime intermediates . A representative pathway involves:

-

Electrophilic Substitution: Propanone reacts with under acidic conditions to form an imine intermediate.

-

Azidation: Subsequent treatment with sodium azide () introduces azido groups via nucleophilic displacement, guided by manganese(IV) oxide () as an oxidizing agent .

This method achieves yields of 65–70% under optimized conditions (100°C, 24 hours) .

Alternative Approaches

Applications in Pharmaceutical Research

Proteolysis-Targeting Chimeras (PROTACs)

Oxime-linked PROTACs represent a breakthrough in targeted protein degradation. In a landmark study, aldehyde- and alkoxyamine-functionalized ligands were coupled via oxime bonds to form bifunctional molecules capable of recruiting E3 ubiquitin ligases to target proteins . For instance:

-

WJ638: A PROTAC derived from 1,3-diazidoacetone oxime analogs demonstrated 61% degradation of von Hippel-Lindau (VHL) protein at 1 μM concentrations .

-

Combinatorial Screening: Oxime chemistry enables rapid prototyping of PROTACs by mixing alkoxyamine- and carbonyl-terminated ligands, bypassing tedious stepwise synthesis .

Limitations in Cellular Environments

Despite high in vitro efficiency, oxime-linked PROTACs exhibit reduced activity in cellular assays. For example, WJ638 showed a 50% degradation concentration () of 1.5 μM in HeLa cells, compared to 0.97 μM in purified form, due to competition from intracellular nucleophiles .

Stability and Degradation Kinetics

Oxime Bond Reversibility

The oxime linkage in 1,3-diazidoacetone oxime derivatives is remarkably stable under physiological conditions. Incubation with 5 mM O-methylhydroxylamine at 37°C resulted in only 6.7% bond cleavage after 48 hours . This stability arises from the electron-deficient nature of the oxime nitrogen, which resists nucleophilic displacement.

Thermal Decomposition

Thermogravimetric analysis (TGA) of analogous diazido compounds reveals a decomposition onset temperature of 120°C, with exothermic peaks corresponding to nitrogen gas release () . Such properties necessitate careful handling in industrial settings.

Comparative Analysis with Related Compounds

| Compound | Functional Groups | Key Properties |

|---|---|---|

| Acetoxime | Oxime | Non-azidated; used as a corrosion inhibitor |

| 1,3-Diazidopropane | Dual azides | High explosive potential () |

| 2-Azidopropan-1-one | Single azide, ketone | Moderate reactivity in Diels-Alder reactions |

The uniqueness of 1,3-diazidoacetone oxime lies in its dual azide-oxime functionality, enabling simultaneous participation in click chemistry and protein ligation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume